Lipophilicity (LogP) Differentiates 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine from N-Unsubstituted and N-Benzyl Analogs
The target compound has a calculated LogP of 4.56, which is substantially higher than the N-unsubstituted analog 1-(3-bromo-5-(trifluoromethyl)phenyl)piperazine (estimated LogP ~2.8–3.2 based on the absence of the ethyl group) and lower than the N-benzyl analog 1-(3-bromo-5-(trifluoromethyl)benzyl)piperazine (estimated LogP >5.0) [1]. This intermediate LogP value positions the compound for balanced membrane permeability without excessive lipophilicity-driven promiscuity or solubility limitations.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.56 |
| Comparator Or Baseline | 1-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine: estimated LogP ~2.8–3.2 (inferred from absence of ethyl group); 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine: estimated LogP >5.0 |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.8 vs. N-unsubstituted analog; ΔLogP ≈ −0.5 to −1.0 vs. N-benzyl analog |
| Conditions | Calculated values from Chemsrc database using ACD/Labs or similar in silico prediction algorithms |
Why This Matters
LogP is a primary determinant of membrane permeability and solubility; a LogP of 4.56 indicates suitable lipophilicity for CNS penetration (optimal range 2–5) while avoiding the solubility deficits associated with LogP >5 compounds, informing procurement for blood-brain barrier-penetrant screening campaigns.
- [1] Chemsrc. 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine. CAS 1396780-06-5. Accessed 2026. View Source
